molecular formula C9H8F2N4O2 B2433264 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole CAS No. 832739-31-8

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole

Cat. No.: B2433264
CAS No.: 832739-31-8
M. Wt: 242.186
InChI Key: WWIZMOJFJBEXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a difluoromethoxy and a methoxy group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-(difluoromethoxy)benzaldehyde as a starting material . This compound can undergo a series of reactions, including nucleophilic substitution and cyclization, to form the desired tetrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole is unique due to the combination of the tetrazole ring and the difluoromethoxy and methoxy groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for research and industrial applications.

Properties

IUPAC Name

5-[4-(difluoromethoxy)-3-methoxyphenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4O2/c1-16-7-4-5(8-12-14-15-13-8)2-3-6(7)17-9(10)11/h2-4,9H,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIZMOJFJBEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNN=N2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.